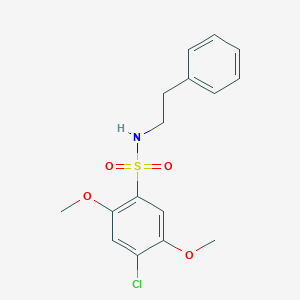
1-Methyl-4-amino-4H-1,2,4-triazol-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-amino-4H-1,2,4-triazol-1-ium, also known as MAT, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a nitrogen-containing heterocyclic compound that is synthesized through a specific method. MAT has been studied for its potential applications in various fields, including medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-amino-4H-1,2,4-triazol-1-ium is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In antimicrobial and antitumor applications, 1-Methyl-4-amino-4H-1,2,4-triazol-1-ium has been shown to inhibit the growth and proliferation of certain cells. In herbicide and pesticide applications, it has been shown to disrupt the metabolic pathways of certain plants and insects.
Biochemical and Physiological Effects:
1-Methyl-4-amino-4H-1,2,4-triazol-1-ium has been shown to have various biochemical and physiological effects. In antimicrobial and antitumor applications, it has been shown to induce apoptosis, or programmed cell death, in certain cells. In herbicide and pesticide applications, it has been shown to disrupt the photosynthetic process in certain plants and to inhibit the nervous system of certain insects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-4-amino-4H-1,2,4-triazol-1-ium has several advantages for use in lab experiments. It is relatively easy to synthesize and yields a high purity product. It also has a wide range of potential applications in various scientific fields. However, there are also limitations to its use. It may be toxic to certain cells and organisms, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several potential future directions for research on 1-Methyl-4-amino-4H-1,2,4-triazol-1-ium. In medicine, it could be studied further for its potential as an antimicrobial and antitumor agent. In agriculture, it could be studied further for its potential as a herbicide and pesticide. In materials science, it could be studied further for its potential as a corrosion inhibitor and as a precursor for the synthesis of other compounds. Additionally, further research could be done to better understand the mechanism of action of 1-Methyl-4-amino-4H-1,2,4-triazol-1-ium and to identify potential side effects and limitations of its use.
Métodos De Síntesis
1-Methyl-4-amino-4H-1,2,4-triazol-1-ium can be synthesized through a reaction between 1-methyl-1H-1,2,4-triazole and hydroxylamine hydrochloride. The reaction is carried out in the presence of a catalyst, such as copper sulfate, and results in the formation of 1-Methyl-4-amino-4H-1,2,4-triazol-1-ium. This synthesis method is relatively simple and yields a high purity product.
Aplicaciones Científicas De Investigación
1-Methyl-4-amino-4H-1,2,4-triazol-1-ium has been studied for its potential applications in various scientific fields. In medicine, it has been shown to have antimicrobial and antitumor properties. In agriculture, it has been studied for its potential as a herbicide and pesticide. In materials science, it has been studied for its potential as a corrosion inhibitor and as a precursor for the synthesis of other compounds.
Propiedades
IUPAC Name |
1-methyl-1,2,4-triazol-4-ium-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N4/c1-6-3-7(4)2-5-6/h2-3H,4H2,1H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRNWNSKQCYODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=[N+](C=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N4+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,2,4-triazol-4-ium-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B273494.png)

![3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine-8(7H)-thione](/img/structure/B273498.png)



![{2-[3-(Ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B273506.png)



![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273511.png)


![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273531.png)